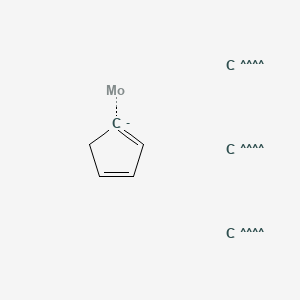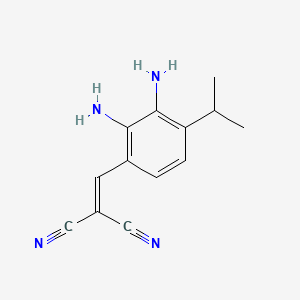
Cyclopentadienylmolybdenum(I) tricarbon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Cyclopentadienylmolybdenum(I) tricarbon is typically synthesized through the reaction of molybdenum hexacarbonyl (( \text{Mo}(\text{CO})_6 )) with sodium cyclopentadienide (( \text{NaCp} )). The reaction proceeds as follows: [ \text{Mo}(\text{CO})_6 + 2 \text{NaCp} \rightarrow \text{Na}_2[\text{Mo}(\text{CO})_3(\text{Cp})_2] ] This intermediate is then oxidized to form the final product .
Industrial Production Methods: While the compound is primarily synthesized in laboratory settings for research purposes, industrial-scale production methods involve similar reaction pathways but are optimized for higher yields and purity. These methods often employ advanced purification techniques to isolate the compound from reaction by-products .
化学反応の分析
Types of Reactions: Cyclopentadienylmolybdenum(I) tricarbon undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand substitution reactions are common, where the carbonyl ligands (( \text{CO} )) are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ( \text{O}_2 ) and ( \text{H}_2\text{O}_2 ).
Reduction: Reducing agents such as ( \text{LiAlH}_4 ) and ( \text{NaBH}_4 ) are used.
Substitution: Ligand substitution reactions often involve phosphines (( \text{PR}_3 )) and amines (( \text{NR}_3 )).
Major Products:
Oxidation: Higher oxidation state molybdenum complexes.
Reduction: Lower oxidation state molybdenum species.
Substitution: Various substituted molybdenum complexes depending on the incoming ligand.
科学的研究の応用
Cyclopentadienylmolybdenum(I) tricarbon has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and catalysts.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
Cyclopentadienylmolybdenum(I) tricarbon can be compared with other similar compounds, such as:
- Cyclopentadienyltungsten tricarbonyl dimer (( \text{Cp}_2\text{W}_2(\text{CO})_6 ))
- Cyclopentadienylchromium tricarbonyl dimer (( \text{Cp}_2\text{Cr}_2(\text{CO})_6 ))
Uniqueness:
- This compound is unique due to its specific electronic and structural properties, which differ from those of tungsten and chromium analogs. These differences result in distinct reactivity patterns and applications .
類似化合物との比較
- Cyclopentadienyltungsten tricarbonyl dimer
- Cyclopentadienylchromium tricarbonyl dimer
特性
InChI |
InChI=1S/C5H5.3C.Mo/c1-2-4-5-3-1;;;;/h1-3H,4H2;;;;/q-1;;;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHSSDHHQNJPQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C].[C].[C].C1C=CC=[C-]1.[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Mo- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one](/img/structure/B577013.png)



![[(9S,10R,11R,12Z,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol](/img/structure/B577018.png)






